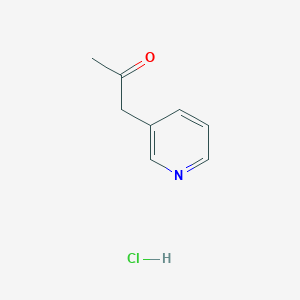
1-(Pyridin-3-yl)propan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Pyridin-3-yl)propan-2-one hydrochloride" is not directly studied in the provided papers, but related compounds and their properties, synthesis, and reactions are discussed. These related compounds share structural similarities, such as the pyridinyl group and the propanone moiety, which can provide insights into the behavior of "1-(Pyridin-3-yl)propan-2-one hydrochloride".
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of palladium(II) complexes and nitrile imine 1,3-dipoles. For instance, the synthesis of 3-(pyridin-2-yl)dihydro-1,2,4-triazinone is achieved using an "in situ generated" nitrile imine 1,3-dipole, which then reacts with dichlorobis(benzonitrile)palladium(II) to form a complex that undergoes oxidative C–C coupling with alkanones . Another synthesis approach involves the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane in the presence of NaH, followed by epoxy cleavage with phenylpiperazine . These methods could potentially be adapted for the synthesis of "1-(Pyridin-3-yl)propan-2-one hydrochloride".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the enol-enamine tautomerism in crystals of 1,3-bis(pyridin-2-yl)propan-2-one was studied, revealing the effect of molecular packing on tautomerization processes . Similarly, the crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined, showing that the compound crystallizes in the monoclinic system . These findings suggest that "1-(Pyridin-3-yl)propan-2-one hydrochloride" may also exhibit interesting structural characteristics that could be influenced by crystal packing.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes tautomerization and oxidative coupling reactions. The tautomerization process is sensitive to temperature and is influenced by the crystal environment . Oxidative coupling reactions have been observed in palladium(II) complexes, leading to the formation of products that incorporate masked dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine . These reactions highlight the potential reactivity of "1-(Pyridin-3-yl)propan-2-one hydrochloride" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and intermolecular interactions. For instance, hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical exhibit low magnetic susceptibilities due to the formation of diamagnetic dimers . The enol-enamine tautomerism and the relative population of different tautomers in 1,3-bis(pyridin-2-yl)propan-2-one are also influenced by temperature and molecular packing . These studies provide a foundation for understanding the properties of "1-(Pyridin-3-yl)propan-2-one hydrochloride", which may exhibit similar behavior due to structural similarities.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Synthesis of α_1 Receptor Antagonists : 1-(Pyridin-3-yl)propan-2-one hydrochloride is utilized in the synthesis of derivatives with α1 receptor antagonistic activity. These compounds show potent activity in this area, indicating its importance in the development of pharmacological agents (Hon, 2013).
Applications in DNA Interaction Studies
- Electrochemical Detection of DNA Interaction : This compound is involved in the study of interactions with DNA. Its use in differential pulse voltammetry highlights its significance in understanding DNA-targeted agents and drug candidates (Istanbullu et al., 2017).
Role in Antimicrobial Activity
- Antimicrobial Activity of Derivatives : 1-(Pyridin-3-yl)propan-2-one hydrochloride derivatives have been synthesized and evaluated for their antimicrobial properties. Many of these compounds exhibit potent antibacterial and antifungal activities, suggesting its utility in the development of new antimicrobial agents (Chate et al., 2013).
Analytical and Spectroscopic Studies
- Spectroscopic Identification of Derivatives : The compound is used in spectroscopic studies for identifying and characterizing novel derivatives, showcasing its role in analytical chemistry (Nycz et al., 2016).
Synthesis of Novel Compounds
- Novel Synthesis Applications : It serves as a precursor in the synthesis of a variety of novel compounds, demonstrating its versatility in chemical synthesis (Kuznetsov et al., 2010).
Utility in Complexation Studies
- Complexation with Cadmium(II) : The compound is used in the study of complexation reactions, particularly with metals like Cadmium(II), indicating its relevance in inorganic chemistry and material science (Hakimi et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-pyridin-3-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-7(10)5-8-3-2-4-9-6-8;/h2-4,6H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCBHJHQYPNYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624110 |
Source


|
| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)propan-2-one hydrochloride | |
CAS RN |
69966-56-9 |
Source


|
| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

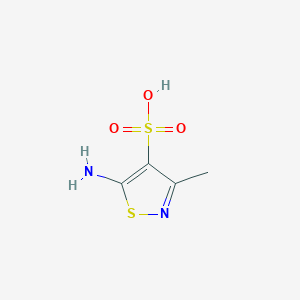


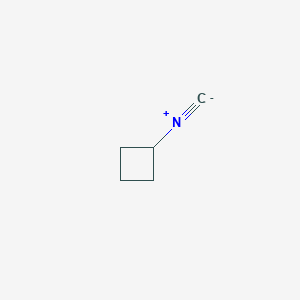

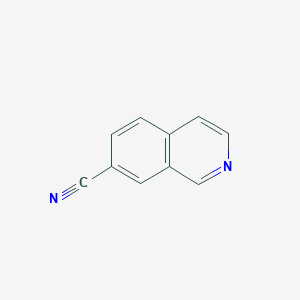
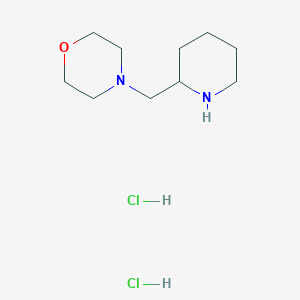

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)
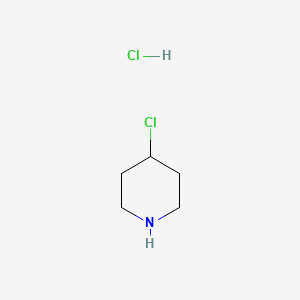


![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)
